5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
Description
Overview of Tetrazoles in Modern Chemical Research
Tetrazoles are a class of synthetic heterocyclic organic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. wikipedia.org This unique structure imparts a range of chemical properties that have made them a subject of intense interest and application in diverse areas of modern chemistry. bohrium.com
Historical Context and Evolution of Tetrazole Chemistry
The history of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.govresearchgate.net For several decades following their discovery, research into these compounds was limited. However, from the mid-20th century onwards, interest in tetrazoles grew rapidly as their utility in fields such as medicine, agriculture, and material science became apparent. nih.gov Early synthetic methods often involved hazardous reagents like hydrazoic acid. thieme-connect.com A significant evolution in the field has been the development of safer, more efficient, and environmentally friendly synthetic protocols, including multicomponent reactions and the use of various catalytic systems, which have made a wide array of tetrazole derivatives more accessible for research and industrial applications. nih.govbohrium.com
Unique Structural and Electronic Features of the Tetrazole Ring System
The tetrazole ring possesses a combination of structural and electronic characteristics that underpin its widespread use in chemical design. The ring system is planar and, in its 1H and 2H tautomeric forms, is considered aromatic due to the presence of 6 π-electrons delocalized across the five-membered ring. wikipedia.org This aromaticity contributes to the stability of the ring. bohrium.com
One of the most defining features of tetrazoles is their exceptionally high nitrogen content, which influences their chemical properties, including their use as components in energetic materials. wikipedia.orgbohrium.com The tetrazole ring is a strong electron-withdrawing group, and it can act as a non-classical bioisostere for the carboxylic acid group, as its pKa is similar, allowing it to be deprotonated at physiological pH. wikipedia.orgbohrium.com This bioisosteric relationship is a cornerstone of its application in medicinal chemistry. beilstein-journals.org
| Feature | Description |
| Structure | Five-membered heterocyclic ring (one carbon, four nitrogen atoms). wikipedia.org |
| Aromaticity | The 1H and 2H tautomers are aromatic, containing 6 π-electrons, which confers stability. wikipedia.orgbohrium.com |
| Tautomerism | Exists in different isomeric forms, primarily the 1H and 2H tautomers. The 1H form is typically predominant in solution and solid phases. wikipedia.orgnih.gov |
| Electronic Nature | Strongly electron-withdrawing; high nitrogen content. bohrium.combohrium.com |
| Acidity | The N-H proton is acidic, with a pKa value (around 4.9 for the parent compound) similar to that of carboxylic acids. wikipedia.orgbohrium.com |
Importance of Nitrogen-Rich Heterocycles in Contemporary Chemical Design
Nitrogen-containing heterocycles are a cornerstone of modern chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comnih.govwisdomlib.org Their prevalence stems from the ability of the nitrogen atoms to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions, which are crucial for biological interactions and catalytic processes. nih.gov
Nitrogen-rich heterocycles like tetrazole are particularly significant for several reasons:
Medicinal Chemistry : They are integral to drug design, with over 75% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. nih.govnih.gov Tetrazoles, in particular, are valued as metabolically stable bioisosteres of carboxylic acids, enhancing the drug-like properties of molecules. beilstein-journals.org
Materials Science : The high nitrogen content and positive enthalpy of formation make these compounds candidates for the development of high-energy density materials (HEDMs), such as explosives or propellants, which release large amounts of energy and non-toxic gases like N₂ upon decomposition. wikipedia.orgbohrium.com
Coordination Chemistry : The multiple nitrogen atoms provide numerous potential binding sites for metal ions, making them versatile ligands for constructing metal-organic frameworks (MOFs) and other coordination complexes. nih.gov
Contextualizing Nitroaryl-Substituted Tetrazoles
The properties of a tetrazole derivative are significantly modulated by its substituents. In the case of 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, the 2-nitrophenyl group and the methylene (B1212753) linker introduce specific structural and electronic effects.
Introduction to the 2-Nitrophenyl Moiety and its Influence on Molecular Structure
The 2-nitrophenyl group consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at the ortho position. The nitro group is a powerful electron-withdrawing group, which decreases the electron density of the attached phenyl ring.
| Moiety Feature | Influence on Molecular Structure |
| Nitro Group (-NO₂) Position | Ortho (position 2) on the phenyl ring. |
| Electronic Effect | Strong electron-withdrawing nature, reducing electron density on the phenyl ring. rsc.org |
| Steric Effect | The bulky nitro group at the ortho position causes steric repulsion, leading to a non-planar (twisted) conformation between the phenyl ring and the rest of the molecule. nih.gov |
| Conformational Impact | Influences dihedral angles, crystal packing, and potential intermolecular interactions. acs.org |
Significance of the Methylene Linker in Aryl-Tetrazole Architectures
Structural Flexibility : The methylene bridge provides rotational flexibility. Unlike a direct bond between the aryl and tetrazole rings, the sp³-hybridized carbon of the methylene group allows the two ring systems to adopt a wider range of spatial orientations relative to each other.
Electronic Insulation : The linker acts as an electronic insulator, separating the π-systems of the aromatic phenyl ring and the tetrazole ring. This prevents direct conjugation, meaning the strong electron-withdrawing effects of the nitrophenyl group are not transmitted electronically to the tetrazole ring through resonance, but rather through weaker inductive effects.
Synthetic Utility : Methylene-bridged heterocycles are common synthetic targets, often prepared through reactions that form the C-C bond of the linker or by constructing one of the rings onto a pre-existing fragment containing the methylene group. rsc.org This structural motif is valuable in designing molecules for various applications, including energetic materials. rsc.orgnih.gov
Scope of Academic Research on this compound and Related Analogues
The field of academic research concerning this compound and its analogues is multifaceted, primarily focusing on their synthesis, structural characterization, and potential applications stemming from the unique properties endowed by the tetrazole and nitrophenyl moieties. Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science. They are often considered as bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity in drug candidates. The presence of a high number of nitrogen atoms in the tetrazole ring contributes to a high positive heat of formation, making these compounds valuable in the development of energetic materials.
Research into nitrophenyl-substituted tetrazoles, including analogues of this compound, is driven by the diverse biological and clinical applications of this class of compounds. researchgate.net Scientific investigations have highlighted their potential antiviral, anti-tuberculosis, anticancer, antimalarial, and anti-inflammatory properties. researchgate.net The versatility of mono-substituted tetrazoles, in particular, underscores their broad therapeutic potential. researchgate.net The synthesis of these derivatives is a critical aspect of research, as it is essential for enhancing their utility in drug development and opening avenues for novel therapeutic agents. researchgate.net
In the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the benzene ring and the tetrazole ring are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net The crystal packing is stabilized by intermolecular interactions, including N—H···N hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net These chains are further connected through π–π stacking interactions between the tetrazole rings. nih.govresearchgate.net This detailed structural information is invaluable for designing new materials with specific solid-state properties.
The synthesis of these compounds often involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097), a well-established method for forming the tetrazole ring. nih.gov For example, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole can be synthesized from 2-methyl-5-nitrobenzonitrile (B181607), sodium azide (NaN3), and ammonium (B1175870) chloride (NH4Cl) in a solvent like dimethylformamide (DMF). researchgate.net The reaction mixture is heated, and the product is subsequently isolated and purified. researchgate.net
Furthermore, research extends to the synthesis and characterization of other related energetic compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. nih.govnih.gov These studies involve detailed characterization using various spectroscopic techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), alongside X-ray crystallography. nih.govnih.gov Theoretical studies, often employing density functional theory (DFT), are also conducted to calculate properties like the heat of formation and detonation performance, which are critical for energetic materials. nih.govnih.gov
The broader scope of research on tetrazole derivatives also encompasses their application in coordination chemistry, where they can act as ligands to form metal-organic frameworks (MOFs). researchgate.net The multiple nitrogen atoms in the tetrazole ring provide various coordination sites for metal ions. researchgate.net Additionally, the pharmacological potential of tetrazole derivatives is a major research focus, with studies exploring their activities as inhibitors of enzymes like TNF-α, IL-6, and COX-2, as well as their antimicrobial properties. nih.govnih.gov
Due to the limited direct academic literature solely on this compound, a detailed examination of a closely related analogue, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, provides insight into the typical research conducted on this class of compounds.
Synthesis and Crystallization: The synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole was achieved by reacting 2-methyl-5-nitrobenzonitrile with sodium azide and ammonium chloride in DMF at 383 K for 20 hours. researchgate.net The resulting product was purified by recrystallization from ethanol (B145695) to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis. researchgate.net
Crystal Structure Analysis: The molecular structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole was elucidated using single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed a monoclinic crystal system. nih.gov A key structural feature is the dihedral angle of 45.7 (2)° between the benzene ring and the tetrazole ring. nih.govresearchgate.net The crystal structure is stabilized by N—H···N hydrogen bonds, which form chains of molecules. These chains are further interconnected by π–π interactions between adjacent tetrazole rings, with a centroid-centroid distance of 3.450 (2) Å. nih.govresearchgate.net
Interactive Data Table: Crystal Data and Structure Refinement for 5-(2-methyl-5-nitrophenyl)-1H-tetrazole
| Parameter | Value | Reference |
| Chemical Formula | C8H7N5O2 | nih.govresearchgate.net |
| Formula Weight | 205.19 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| a (Å) | 4.9057 (10) | nih.gov |
| b (Å) | 16.938 (3) | nih.gov |
| c (Å) | 11.463 (2) | nih.gov |
| β (°) | 98.65 (3) | nih.gov |
| Volume (ų) | 941.7 (3) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 298 (2) | nih.gov |
| Radiation | Mo Kα | nih.gov |
| Wavelength (Å) | 0.71073 | nih.gov |
| Absorption Coefficient (mm⁻¹) | 0.11 | nih.gov |
| F(000) | 424 | nih.gov |
| Crystal Size (mm³) | 0.25 × 0.18 × 0.15 | nih.gov |
| Reflections Collected | 9281 | nih.gov |
| Independent Reflections | 2085 | nih.gov |
| R(int) | 0.056 | nih.gov |
| Final R indices [I>2σ(I)] | R1 = 0.082, wR2 = 0.203 | nih.gov |
| Goodness-of-fit on F² | 1.13 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)7-4-2-1-3-6(7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPZDIGKYZDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Conventional Synthetic Routes to 5-Substituted Tetrazoles
Conventional methods for synthesizing 5-substituted-1H-tetrazoles, the structural class of the target compound, have been refined over decades. The most prominent of these is the [3+2] cycloaddition, which directly forms the five-membered ring from a nitrile and an azide (B81097) source.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is the most fundamental and widely employed route for the synthesis of 5-substituted-1H-tetrazoles. nih.govscielo.br This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (a nitrile). For the synthesis of 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, the required precursors would be (2-nitrophenyl)acetonitrile and an azide source, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃).
The reaction is versatile and can be promoted through various means, including thermal conditions or, more commonly, with the use of catalysts to improve yields and reduce harsh reaction conditions. nih.govacs.org A multitude of catalytic systems have been developed, encompassing both homogeneous and heterogeneous catalysts, such as zinc(II) salts, copper compounds, and silica (B1680970) sulfuric acid. nih.govscielo.brnih.govnih.gov
| Catalyst/Promoter | Azide Source | Solvent | General Yields | Reference |
|---|---|---|---|---|
| Silica Sulfuric Acid | Sodium Azide | DMF | 72–95% | nih.gov |
| Co(II) Complex | Sodium Azide | Methanol (B129727) | Good to Excellent | nih.gov |
| CuSO₄·5H₂O | Sodium Azide | DMSO | Good to Excellent | scielo.br |
| Copper Catalyst | Trimethylsilyl Azide (TMSN₃) | DMF/MeOH | Good to High | nih.gov |
| Zinc(II) Salts | Sodium Azide | Various | High | nih.gov |
The mechanism of the [3+2] cycloaddition between an azide and a nitrile has been a subject of considerable study. acs.orgnih.gov Two primary pathways are generally considered: a concerted [3+2] cycloaddition and a stepwise process involving nucleophilic attack. acs.org
In the concerted mechanism, the azide and nitrile approach each other in a specific orientation, leading to the simultaneous formation of the two new sigma bonds that close the tetrazole ring through a single transition state. researchgate.net
The efficiency and rate of the nitrile-azide cycloaddition are strongly influenced by the electronic properties of the substituents on the nitrile. The reaction is generally accelerated by the presence of electron-withdrawing groups on the nitrile substrate. nih.govnih.gov These groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. nih.gov
For the synthesis of the target molecule, this compound, the precursor is (2-nitrophenyl)acetonitrile. The 2-nitro group is a powerful electron-withdrawing group. Its presence is expected to significantly activate the nitrile functionality, thereby facilitating a smooth and efficient cycloaddition reaction to form the desired tetrazole product. nih.gov Conversely, nitriles bearing strong electron-donating groups may react more slowly and may require more forcing conditions or more active catalysts to achieve high conversion.
Multicomponent Reaction (MCR) Strategies for Tetrazole Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.goveurekaselect.com Several MCRs have been developed for the synthesis of tetrazole derivatives, with the Ugi-azide reaction being the most prominent.
The Ugi-azide reaction is a four-component reaction (Ugi-4CR) that provides access to 1,5-disubstituted tetrazoles. nih.govacs.org It is a variation of the classic Ugi reaction where the carboxylic acid component is replaced with an azide source, typically hydrazoic acid (HN₃) generated in situ from sources like azidotrimethylsilane (B126382) (TMSN₃) or sodium azide. nih.govbeilstein-journals.org The four components are an aldehyde (or ketone), an amine, an isocyanide, and the azide. researchgate.net
The reaction proceeds through the formation of an α-amino nitrile intermediate from the condensation of the aldehyde and amine, followed by the addition of the isocyanide and subsequent trapping by the azide to form the 1,5-disubstituted tetrazole ring. acs.org It is important to note that this reaction yields a tetrazole with substituents at both the N1 and C5 positions. Therefore, it is not a direct route to the target 1H-tetrazole but is a powerful method for generating highly diverse tetrazole scaffolds. mdpi.comnih.gov Variants of this reaction, including combinations with subsequent cyclization reactions, have been used to create a vast array of complex heterocyclic systems containing a tetrazole moiety. nih.govbeilstein-journals.org
The Ugi-azide reaction is known for its operational simplicity and broad substrate scope. It is often performed under mild, catalyst-free conditions at room temperature. nih.gov Common solvents include alcohols like methanol (MeOH) or ethanol (B145695) (EtOH). nih.govmdpi.com To improve reaction times and yields, various optimization strategies have been employed, including the use of microwave irradiation or ultrasound assistance, which can often allow for solvent-free conditions. mdpi.combeilstein-journals.org
The versatility of the Ugi-azide reaction is demonstrated by the wide range of inputs that are tolerated. A diverse set of aldehydes (aliphatic and aromatic), amines (primary and secondary), and isocyanides can be successfully employed, leading to extensive libraries of 1,5-disubstituted tetrazoles. mdpi.combeilstein-journals.org
| Aldehyde Component | Amine Component | Isocyanide Component | Conditions | Reference |
|---|---|---|---|---|
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Benzylamine | tert-Butyl isocyanide | Ethanol, rt, 24h | mdpi.com |
| 2-Bromobenzaldehyde | Allylamine hydrochloride | tert-Butyl isocyanide | MeOH, 40 °C, 24h | nih.gov |
| Heptaldehyde | Cyclohexylamine | Various Isocyanides | Ultrasound, Solvent-free | mdpi.com |
| Paraformaldehyde | tert-Butylamine | 2,6-Dimethylphenyl isocyanide | MeOH, rt, 7h | nih.gov |
| Various Aldehydes | Tritylamine | Various Isocyanides | EtOH, 100 °C, MW | beilstein-journals.org |
Advanced and Sustainable Synthetic Protocols
Modern synthetic strategies for 5-substituted-1H-tetrazoles, such as this compound, have increasingly moved away from harsh reaction conditions, like the use of highly toxic and explosive hydrazoic acid, towards safer and more efficient catalytic methods. nih.gov These advanced protocols not only enhance reaction rates and yields but also align with the growing demand for sustainable chemical manufacturing.
Catalytic Approaches in Tetrazole Synthesis
The introduction of catalysts has revolutionized the synthesis of tetrazoles from nitriles and azides. Catalysis facilitates the reaction by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. thieme-connect.com Both homogeneous and heterogeneous catalytic systems have been successfully employed, each offering distinct advantages.
Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity and selectivity under often mild reaction conditions. Various metal salts and complexes have proven effective in catalyzing the [3+2] cycloaddition for tetrazole synthesis. For instance, cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles, with detailed mechanistic studies indicating the formation of a cobalt(II)-diazido intermediate as the active catalytic species. thieme-connect.com Copper(II) sulfate (B86663) pentahydrate is another readily available and environmentally friendly catalyst that promotes the reaction under mild conditions in solvents like DMSO. researchgate.net The use of such catalysts can lead to high yields and simplified work-up procedures, making them attractive for the synthesis of compounds like this compound.
Table 1: Examples of Homogeneous Catalysts in the Synthesis of 5-Substituted-1H-Tetrazoles
| Catalyst | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cobalt(II) complex | Benzonitrile | Methanol | Reflux | - | High |
| CuSO₄·5H₂O | Aryl and alkyl nitriles | DMSO | - | - | Good to excellent |
| Zn(II) salts | Aromatic and alkyl nitriles | Water | - | - | High |
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and often enhanced stability. nih.gov This simplifies product purification and reduces waste, aligning with green chemistry principles. A wide array of heterogeneous catalysts has been developed for tetrazole synthesis, including metal oxides, supported metals, and various nanomaterials. thieme-connect.comnih.gov
Nanomaterials, in particular, have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. semanticscholar.org Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄) functionalized with catalytic species, are especially advantageous as they can be easily recovered from the reaction mixture using an external magnet. nih.govchemistryresearches.ir For example, a Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ heterogeneous magnetic catalyst has been successfully used for the synthesis of various 5-substituted-1H-tetrazoles in high yields. chemistryresearches.ir Similarly, copper(II) anchored on silica-coated magnetic nanoparticles has been demonstrated as a recyclable and efficient catalyst for this transformation. nih.govresearchgate.net The application of such catalysts to the synthesis of this compound could offer a robust and sustainable manufacturing process.
Table 2: Selected Heterogeneous and Nanomaterial-Based Catalysts for Tetrazole Synthesis
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ | Magnetic Nanoparticles | DMF | 120 | - | High |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Magnetic Nanoparticles | Water | 40 | - | High |
| Silica Sulfuric Acid | Solid Acid | DMF | Reflux | - | 72-95 |
| Cuttlebone | Natural Heterogeneous | DMSO | 110 | - | High |
| Pt Nanoparticles on Vulcan Carbon | Supported Nanoparticles | - | - | - | High |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the context of synthesizing this compound, this involves the use of safer solvents, alternative energy sources, and reaction conditions that minimize waste.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. unibo.it Consequently, the development of solvent-free or water-mediated synthetic methods is highly desirable. The reaction to form 5-substituted-1H-tetrazoles has been successfully carried out under solvent-free conditions, often with the aid of a reusable heterogeneous catalyst. rsc.org
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The use of water as a solvent for the cycloaddition reaction has been demonstrated to be effective, particularly when using zinc salts as catalysts. mdpi.com This approach not only provides a safer reaction medium but can also simplify the work-up procedure, as many of the resulting tetrazole products can be isolated by simple filtration.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. lew.ronih.gov The application of microwave irradiation to the synthesis of 5-substituted-1H-tetrazoles has been widely reported. rsc.org The reaction between a nitrile and sodium azide can often be completed in minutes under microwave heating, compared to several hours required with conventional heating. lew.ro This rapid heating, combined with the use of heterogeneous catalysts, offers a highly efficient and green pathway for the synthesis of compounds like this compound. For example, a heterogeneous copper-based catalyst has been used for the microwave-assisted synthesis of various 5-substituted 1H-tetrazoles with reaction times as short as 3-30 minutes. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrazoles
| Method | Catalyst Example | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional Heating | Various (Homogeneous/Heterogeneous) | Hours to Days | Well-established, scalable |
| Microwave Irradiation | Heterogeneous Cu-based catalyst | Minutes | Rapid reaction rates, higher yields, energy efficient |
Derivatization and Functionalization Strategies
A primary challenge in the functionalization of 5-substituted-1H-tetrazoles is controlling the regioselectivity of reactions involving the nitrogen atoms of the tetrazole ring. The acidic N-H proton can be removed to form a tetrazolate anion, which exists as two principal tautomers. Consequently, electrophilic attack, such as alkylation, typically yields a mixture of two regioisomers: the N-1 and N-2 substituted products (termed 1,5- and 2,5-disubstituted tetrazoles, respectively). mdpi.comrsc.org
The ratio of these isomers is dictated by a combination of steric and electronic factors, the nature of the electrophile, the solvent, and the base used. beilstein-journals.org In the alkylation of tetrazoles with a C5-substituent analogous to the (2-nitrophenyl)methyl group, such as the benzylation of N-benzoyl 5-(aminomethyl)tetrazole, the reaction yields both possible regioisomers. mdpi.com When this compound was treated with benzyl (B1604629) bromide in the presence of potassium carbonate, a detailed analysis revealed the formation of the 2,5-disubstituted isomer as the major product, with a 55:45 ratio of 2,5- to 1,5-isomers. mdpi.com
The differentiation between the N-1 and N-2 isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy. Specifically, the chemical shift of the C5 carbon of the tetrazole ring in 13C NMR spectra is a key indicator; the C5 signal in 2,5-disubstituted derivatives is consistently deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomers. mdpi.com This analytical distinction is crucial for the unambiguous characterization of the functionalized products.
| Regioisomer | Structure | Yield Ratio (%) | Key 13C NMR Shift (C5 of Tetrazole) |
|---|---|---|---|
| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (1,5-isomer) | 1,5-disubstituted | 45% | 153.87 ppm |
| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide (2,5-isomer) | 2,5-disubstituted | 55% | 164.94 ppm |
Structural modulation of this compound can be achieved through two primary strategic approaches: modification of the precursor prior to tetrazole ring formation or post-synthesis functionalization of the core molecule.
The first approach involves synthesizing analogues with desired substituents already in place on the aromatic ring. This is accomplished by starting with appropriately substituted phenylacetonitrile (B145931) precursors. For instance, the synthesis of related compounds such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole begins with 2-methyl-5-nitrobenzonitrile (B181607), which then undergoes a cycloaddition reaction with sodium azide to form the tetrazole ring. nih.govresearchgate.net This method allows for the incorporation of a wide array of substituents at various positions on the phenyl ring, provided the corresponding nitrile is accessible.
The second, and more versatile, approach involves the chemical transformation of the functional groups present on the parent this compound molecule. The ortho-nitro group on the phenyl ring is a particularly reactive handle for introducing structural diversity. The most common and powerful transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction creates a new nucleophilic center on the molecule, opening up a vast potential for subsequent derivatization.
The resulting 5-[(2-aminophenyl)methyl]-1H-1,2,3,4-tetrazole can be readily acylated with various acyl chlorides or anhydrides to form a library of amides, or reacted with sulfonyl chlorides to produce sulfonamides. Each of these reactions introduces new functionalities that can significantly alter the molecule's physicochemical properties. This post-synthesis modification strategy is highly efficient for generating a diverse set of structurally related compounds from a common intermediate.
| Target Site | Initial Functional Group | Transformation Reaction | Resulting Functional Group | Example of Further Derivatization |
|---|---|---|---|---|
| Phenyl Ring | -NO₂ (Nitro) | Reduction (e.g., with SnCl₂/HCl, H₂/Pd-C) | -NH₂ (Amino) | Acylation to form Amides (-NHCOR) |
| Phenyl Ring | -NH₂ (Amino) | Reaction with Sulfonyl Chloride | -NHSO₂R (Sulfonamide) | Introduction of various aryl or alkyl R groups |
| Tetrazole Ring | -NH (Amine) | Alkylation (e.g., with R-Br, K₂CO₃) | -NR (N-Alkyl) | Introduction of alkyl chains at N-1 or N-2 |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and the spatial relationship between different functional groups within a molecule. For aryl-tetrazole derivatives, it also illuminates the complex intermolecular forces that govern crystal packing and the formation of larger supramolecular structures.
The crystallographic data for this analogue reveals key structural parameters that are likely to be mirrored in the title compound. The determination of the unit cell dimensions, space group, and atomic coordinates provides the fundamental data for a complete structural description.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₅O₂ |
| Formula Weight | 205.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9057 (10) |
| b (Å) | 16.938 (3) |
| c (Å) | 11.463 (2) |
| β (°) | 98.65 (3) |
| Volume (ų) | 941.1 (3) |
| Z (molecules/unit cell) | 4 |
A critical aspect of the molecular structure of aryl-tetrazoles is the relative orientation of the aromatic and heterocyclic rings. In compounds where the rings are not directly fused, there is rotational freedom around the connecting bond(s). The resulting conformation is a balance of steric hindrance and electronic effects.
In the case of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring is twisted with respect to the tetrazole ring, exhibiting a significant dihedral angle of 45.7 (2)°. researchgate.netnih.govdoaj.org This non-planar arrangement is a common feature in such systems, forced by the C-C bond bridge, which minimizes steric repulsion between the ortho-substituent on the phenyl ring and the tetrazole ring. nih.gov Similar dihedral angles, ranging from 45° to 51°, have been observed in other 2-arylphenyl-1H-tetrazoles. sdu.dk For 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, the presence of the flexible methylene (B1212753) (-CH₂-) linker introduces additional rotational freedom. However, steric hindrance from the ortho-nitro group on the phenyl ring would still be expected to favor a significantly twisted, non-coplanar conformation between the two ring systems.
The solid-state structure of tetrazole derivatives is heavily influenced by a variety of non-covalent intermolecular interactions. nih.gov The acidic N-H proton of the 1H-tetrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the ring act as effective hydrogen bond acceptors. nih.gov This capacity for self-recognition frequently leads to the formation of robust hydrogen-bonding networks.
In the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked by N—H···N hydrogen bonds, forming infinite one-dimensional chains that run parallel to the crystallographic a-axis. researchgate.netnih.gov This type of interaction is a primary structure-directing force in the crystals of many 1H-tetrazoles. nih.gov
These primary chains then assemble into higher-order structures through weaker forces. The π–π stacking interactions between tetrazole rings and potential C—H···N or C—H···O interactions involving the nitro group and aromatic protons can link these chains into two-dimensional sheets or more complex three-dimensional frameworks. nih.govrsc.org The resulting architecture is a layered or channeled structure that maximizes packing efficiency and satisfies the energetic demands of all available intermolecular bonding motifs. mdpi.com
Comprehensive Spectroscopic Investigations
Spectroscopic techniques provide complementary information to diffraction methods by probing the energetic states of molecules, particularly their vibrational modes. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and elucidating structural details based on a molecule's characteristic vibrations.
The vibrational spectrum of this compound is expected to exhibit characteristic absorption and scattering bands corresponding to its distinct functional units: the tetrazole ring, the nitrophenyl group, and the methylene bridge. While the specific spectrum for the title compound is not detailed in the available literature, analysis of related structures allows for the confident assignment of expected vibrational frequencies. pnrjournal.comresearchgate.netresearchgate.net
Key Vibrational Modes:
Tetrazole Ring: The tetrazole ring has a set of characteristic vibrations. N-H stretching of the 1H-tetrazole typically appears as a broad band in the FT-IR spectrum. Ring stretching vibrations (C=N, N=N) are expected in the 1640-1340 cm⁻¹ region, while ring breathing and deformation modes are found in the 1200-900 cm⁻¹ range. pnrjournal.com
Nitro Group (NO₂): The nitro group gives rise to two strong and easily identifiable stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) typically appears in the 1560-1520 cm⁻¹ region, and the symmetric stretching (ν_s_(NO₂)) is found between 1360-1330 cm⁻¹.
Aromatic Ring: The nitrophenyl group will show C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene ring.
Methylene Bridge (-CH₂-): The methylene linker will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ region. A characteristic scissoring vibration is typically observed near 1430 cm⁻¹. pnrjournal.com
These assignments, derived from studies on analogous compounds, can be summarized in a data table.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Tetrazole (N-H) | N-H Stretch | 3200-2800 | Medium-Broad |
| Tetrazole Ring | Ring Stretch (C=N, N=N) | 1640-1340 | Medium-Strong |
| Tetrazole Ring | Ring Deformation/Breathing | 1200-900 | Medium-Strong |
| Aromatic (C-H) | C-H Stretch | 3100-3000 | Medium-Weak |
| Aromatic (C=C) | C=C Stretch | 1600-1450 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1560-1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360-1330 | Strong |
| Methylene (-CH₂-) | Asymmetric/Symmetric C-H Stretch | 2950-2850 | Medium-Weak |
| Methylene (-CH₂-) | Scissoring | ~1430 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR
NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and potentially ¹⁵N NMR would provide a detailed picture of the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the tetrazole N-H proton. The four protons on the ortho-nitrophenyl ring will likely appear as a complex multiplet in the aromatic region (typically δ 7.5-8.2 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons (-CH₂-) would likely present as a singlet around δ 4.0-5.0 ppm. The N-H proton of the tetrazole ring is expected to be a broad singlet at a downfield chemical shift (often >10 ppm), the position and broadness of which can be affected by solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to resonate at a significantly downfield position, typically in the range of δ 150-160 ppm. The carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the nitro group being the most deshielded. The methylene carbon should appear as a distinct signal in the aliphatic region, likely around δ 20-30 ppm.
¹⁵N NMR: While less common, ¹⁵N NMR could offer valuable insight into the electronic structure of the tetrazole ring. The four nitrogen atoms of the tetrazole ring would give rise to distinct signals, which can help in confirming the tautomeric form present in solution. For 1H-tetrazoles, two of the nitrogen signals are typically observed due to proton exchange in certain solvents. mdpi.com
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tetrazole N-H | >10 (broad s) | - |
| Tetrazole C5 | - | ~155 |
| Methylene (-CH₂-) | ~4.5 (s, 2H) | ~25 |
| Aromatic C-H | ~7.5 - 8.2 (m, 4H) | ~124 - 148 |
Note: This table provides estimated chemical shift ranges based on analogous structures and is not experimental data for the title compound.
For a molecule like this compound, which lacks chiral centers, stereochemical analysis is not applicable. However, advanced NMR techniques could be used for conformational analysis, particularly to understand the rotational freedom around the C-C bond connecting the methylene group and the phenyl ring, and the C-C bond between the methylene group and the tetrazole ring. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially reveal through-space interactions between the methylene protons and the protons on the aromatic and tetrazole rings, providing insights into the preferred conformation in solution.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₇N₅O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value.
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Based on studies of similar 5-substituted tetrazoles, several characteristic fragmentation pathways can be anticipated. lifesciencesite.com A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 28 Da from the molecular ion. Another typical fragmentation involves the loss of hydrazoic acid (HN₃), leading to a fragment with a mass loss of 43 Da.
For this compound, cleavage of the bond between the methylene group and the tetrazole ring could also occur, leading to the formation of a 2-nitrobenzyl cation. Further fragmentation of the nitrophenyl group, such as the loss of NO or NO₂, is also possible. The analysis of these fragmentation patterns would allow for a detailed confirmation of the proposed molecular structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying tetrazole derivatives. Methods like DFT, often using functionals such as B3LYP combined with basis sets like 6-311++G**, offer a balance of computational cost and accuracy for predicting molecular properties.
The presence of a methylene (B1212753) (-CH2-) bridge between the 2-nitrophenyl group and the tetrazole ring allows for significant conformational flexibility. The most critical dihedral angle is the one between the planes of the phenyl and tetrazole rings. Computational studies on similar structures, such as 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole, show a significant twist between the two rings, with a dihedral angle of 63.13°. nih.gov For 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, steric hindrance from the ortho-nitro group would likely influence this angle significantly.
Conformational analysis in both the gas phase and in solution (using solvent models) would be performed to identify the most stable conformers and the energy barriers between them. The equilibrium geometry for related 2-arylphenyl-1H-tetrazoles has been shown to adopt a conformation where the N-H bond of the tetrazole ring points toward the center of the adjacent aryl ring. d-nb.info
Table 1: Illustrative Geometrical Parameters from DFT Calculations This table presents typical data that would be obtained from a geometry optimization calculation.
| Parameter | Calculated Value (Gas Phase) | Calculated Value (Solution) |
|---|---|---|
| Phenyl-Tetrazole Dihedral Angle (°) | Data not available | Data not available |
| C-N Bond Length (Å) | Data not available | Data not available |
| N-N Bond Length (Å) | Data not available | Data not available |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large energy gap implies high stability and lower reactivity, characteristic of a "hard" molecule. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and parts of the phenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group (-NO2). This distribution facilitates intramolecular charge transfer. The presence of the nitro substituent generally lowers the HOMO-LUMO gap, indicating increased reactivity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data generated from an FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the tetrazole ring. These sites are the most likely to act as hydrogen bond acceptors. The most positive potential (blue) would be located around the hydrogen atom attached to the tetrazole ring (N-H), making it the primary site for nucleophilic attack and hydrogen bond donation.
DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results.
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of vibrational modes. For tetrazole derivatives, characteristic vibrational peaks for the tetrazole ring are typically observed. researchgate.netpnrjournal.com The calculations would predict frequencies for key functional groups, such as the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the NO2 group. DFT calculations have been shown to reproduce experimental vibrational spectra well for related compounds like phenyltetrazoles. core.ac.uk
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are then compared to experimental data to confirm the molecular structure. For related tetrazoles, calculated NMR spectra have shown good agreement with experimental findings. researchgate.netbeilstein-journals.org
The tetrazole ring is considered an aromatic system, which contributes significantly to its stability. Aromaticity can be quantified computationally using several methods:
Nucleus-Independent Chemical Shift (NICS): This is a popular method where the magnetic shielding is calculated at the center of the ring. A negative NICS value is a hallmark of aromaticity.
Aromatic Stabilization Energy (ASE): This method quantifies the extra stability a molecule gains from its cyclic delocalized electron system.
Geometric Indices: These indices evaluate aromaticity based on the degree of bond length equalization around the ring.
Studies on various C-substituted tetrazoles using DFT calculations have confirmed the aromatic character of the tetrazole ring. acs.org The nature of the substituent can influence the degree of aromaticity; electron-withdrawing groups can sometimes increase it, while electron-donating groups may decrease it. researchgate.net For the title compound, the electron-withdrawing nature of the nitrophenylmethyl group would be expected to modulate the aromatic character of the tetrazole moiety.
Energetic Parameters and Stability Studies
Tetrazole-containing compounds are well-known for their high nitrogen content and large positive heats of formation (HOF), which are key characteristics of energetic materials. at.ua A high positive HOF indicates that a large amount of energy is stored within the molecule, which is released upon decomposition.
Computational methods are used to calculate the gas-phase heat of formation. This value is crucial for predicting detonation properties such as detonation velocity and pressure, which are important for assessing the performance of energetic materials. The thermal stability of the compound can also be investigated by analyzing bond dissociation energies and reaction pathways for decomposition. The stability of tetrazole derivatives is inherently linked to the aromaticity of the ring system. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights into their flexibility, interactions, and response to their environment.
X-ray crystallography studies of related aryl-tetrazoles provide valuable data on preferred conformations in the solid state. For example, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) and tetrazole rings is 45.7°. researchgate.net In 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, this angle is 38.27°. researchgate.net These twisted conformations arise from the steric hindrance imposed by the direct linkage. The methylene bridge in this compound would allow for a wider range of accessible dihedral angles, which can be explored using MD simulations to map the conformational energy landscape. pnrjournal.comresearchgate.net
Table 4: Dihedral Angles in Related Aryl-Tetrazole Crystal Structures
| Compound | Dihedral Angle (Aryl Ring vs. Tetrazole Ring) | Reference |
|---|---|---|
| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | 45.7 (2)° | researchgate.net |
| 5-(4-methyl-3-nitrophenyl)-1H-tetrazole | 38.27 (11)° | researchgate.net |
Non-covalent interactions govern the self-assembly of molecules in the solid state and their behavior in solution. rsc.orgias.ac.in For this compound, several key interactions are expected. The N-H group of the 1H-tetrazole tautomer is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atoms in the ring are effective hydrogen bond acceptors. nih.govacs.org This leads to the formation of robust N—H···N hydrogen bonds, which typically link molecules into infinite chains or dimers in the crystalline state. researchgate.netpsu.edu
Table 5: Common Intermolecular Interactions in Tetrazole Derivatives
| Interaction Type | Description | Typical Distance / Geometry | Reference |
|---|---|---|---|
| N—H···N Hydrogen Bond | Forms chains or dimers between tetrazole rings. | N···N distance: ~2.8-2.9 Å | researchgate.netsemanticscholar.org |
| π–π Stacking | Attractive interaction between aromatic rings (tetrazole-tetrazole or tetrazole-phenyl). | Centroid-centroid distance: ~3.4-3.7 Å | researchgate.netsemanticscholar.org |
| C—H···O/N Hydrogen Bond | Weaker interactions involving aromatic C-H donors and nitro O or tetrazole N acceptors. | - | psu.edursc.org |
The surrounding solvent medium can profoundly influence the properties of a solute molecule. For this compound, solvent effects are expected to be significant in several areas. As discussed in section 4.2.3, solvent polarity is a key determinant of the 1H/2H tautomeric equilibrium, with polar solvents favoring the more polar 1H-tautomer. sci-hub.sepnrjournal.com
Furthermore, the solvent can affect the molecule's conformational preferences. By forming hydrogen bonds or engaging in dipole-dipole interactions, solvent molecules can stabilize certain conformers over others, altering the dynamic equilibrium explored by the molecule. MD simulations that explicitly include solvent molecules are the most accurate way to model these effects. Such simulations can reveal the structure of the solvation shell around the molecule and quantify the influence of the solvent on the free energy landscape of conformational changes. The solvent can also mediate intermolecular interactions, potentially disrupting the hydrogen-bonded and π-stacked aggregates that form in the solid state or in nonpolar environments. nih.gov
Table 6: Expected Influence of Solvent Type on Molecular Properties
| Solvent Type | Expected Effect on Tautomeric Equilibrium | Expected Effect on Aggregation | Reference Principle |
|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Strongly favors the more polar 1H-tautomer. | Disrupts intermolecular H-bonds and stacking via solute-solvent interactions. | mdpi.comnih.gov |
| Polar Aprotic (e.g., DMSO, DMF) | Favors the 1H-tautomer. | Can disrupt H-bonds by acting as an H-bond acceptor. | pnrjournal.com |
| Nonpolar (e.g., Toluene, Hexane) | Shifts equilibrium towards the less polar 2H-tautomer. | Promotes solute-solute aggregation (H-bonding and π-stacking). | sci-hub.se |
Despite extensive and targeted searches for computational chemistry investigations focusing specifically on This compound , no detailed studies concerning its reaction mechanism elucidation, Quantum Theory of Atoms in Molecules (QTAIM) analysis, or the specific influence of substituents on its mechanistic preferences could be retrieved from the available scientific literature.
General principles of tetrazole synthesis and computational studies on analogous, but distinct, tetrazole derivatives have been reported. These studies confirm the utility of computational methods, such as Density Functional Theory (DFT), in understanding the electronic structure, stability, and reaction pathways of tetrazoles. For instance, computational analyses have been applied to understand the [3+2] cycloaddition reaction between nitriles and azides, which is the fundamental route to 5-substituted-1H-tetrazoles. These general studies indicate that electron-withdrawing groups, such as the nitro group present in the target molecule, generally facilitate the cycloaddition reaction by lowering the energy of the nitrile's LUMO, thus enhancing its interaction with the azide's HOMO.
However, specific quantitative data, such as activation energies for transition states, characterization of intermediates, and detailed bonding analyses (e.g., QTAIM parameters at bond critical points) for the formation of this compound, are not available in the public domain. Similarly, no computational research detailing how substituents on the 2-nitrophenyl ring would specifically alter the reaction pathway or intermediates for this particular molecule could be found.
Therefore, it is not possible to provide the in-depth, data-rich article as requested in the detailed outline. The specific theoretical and computational chemistry investigations demanded in the prompt have not been published in a manner that is publicly accessible.
Reactivity and Fundamental Reaction Mechanisms
Intramolecular Reactivity
The inherent chemical behavior of the molecule is dictated by the electronic and structural characteristics of the tetrazole ring and the attached nitrophenyl group.
5-Substituted-1H-tetrazoles, including 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, characteristically exhibit prototropic tautomerism. This phenomenon involves the migration of a proton between different nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.com
The equilibrium position is a critical aspect of the tetrazole's chemistry, influencing its physical properties, acidity, and interaction with biological systems. thieme-connect.comresearchgate.net In solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is often more stable. nih.gov The distribution between these forms can be influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and temperature. researchgate.net For 5-substituted 1H-tetrazoles, the two tautomers often exist in an approximately 1:1 ratio in solution. thieme-connect.com
Computational studies have been employed to determine the relative energies of tetrazole tautomers with high precision. High-level ab initio calculations indicate that for the parent tetrazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. nih.gov However, the presence of substituents and solvent effects can shift this equilibrium.
The 2-nitrophenylmethyl group at the 5-position significantly modulates the electronic properties and reactivity of the tetrazole ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density of the phenyl ring and, by extension, influences the tetrazole moiety.
This electron-withdrawing effect has several consequences:
Acidity : The acidity of the tetrazole N-H is influenced by the substituent at the C-5 position. researchgate.net The electron-withdrawing nature of the nitrophenyl group is expected to increase the acidity of the tetrazole proton compared to tetrazoles with electron-donating substituents.
Ring Stability : The tetrazole ring itself has strong electron-withdrawing properties. nih.gov The combination of the nitrophenyl group and the tetrazole ring creates a molecule with a complex electronic landscape. The stability of the tetrazole ring is a key factor in its chemistry, as it is a high-nitrogen heterocycle with a significant positive enthalpy of formation.
Nucleophilicity : The electron-withdrawing character of the substituent reduces the nucleophilicity of the tetrazole ring's nitrogen atoms. This affects its ability to participate in reactions such as alkylation or coordination with metal ions.
Computational studies on similar push-pull tetrazole systems, where an electron-accepting group (like a nitrophenyl unit) is paired with an electron-donating group, show that the lowest unoccupied molecular orbital (LUMO) is primarily concentrated on the acceptor group with a smaller contribution from the tetrazole ring. nih.gov This suggests that the 2-nitrophenylmethyl group acts as the primary electron acceptor site in the molecule, influencing its electronic transitions and potential for intramolecular charge transfer. nih.gov
Thermal and Photochemical Decomposition Pathways
The high nitrogen content of the tetrazole ring makes this compound susceptible to decomposition upon exposure to heat or light, typically involving the extrusion of molecular nitrogen.
Tetrazole derivatives are known for their varying degrees of thermal stability, a property that is highly dependent on the nature of their substituents. The decomposition of these compounds often begins with the cleavage of the tetrazole ring. researchgate.net For C-substituted tetrazoles, a common initial step in thermal decomposition is a tautomeric isomerization to a high-energy azidoimine intermediate, which then rapidly loses dinitrogen. researchgate.net
The thermal decomposition of related compounds like 5-amino-1H-tetrazole begins near 200°C. mdpi.com Studies on various energetic tetrazole salts show decomposition temperatures ranging from 194°C to over 250°C. mdpi.com The thermal stability of pyrazolyltetrazoles, for instance, is observed to decrease as the electronegativity of the substituent on the pyrazole ring increases, with decomposition initiating at the tetrazole fragment. researchgate.net
The kinetics of thermal decomposition can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). nih.gov These methods allow for the determination of key parameters such as the onset temperature of decomposition, activation energy (Ea), and the critical temperature of thermal explosion (Tb).
Table 1: Representative Thermal Decomposition Data for Substituted Tetrazoles
| Compound | Decomposition Onset (°C) | Activation Energy (Ea) (kJ/mol) | Method |
|---|---|---|---|
| 1-Hydroxy-5-methyltetrazole | 194 | Not specified | DTA |
| Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole | 229 | Not specified | DTA |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 | Not specified | DTA |
| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | Not specified | DTA |
The thermal decomposition of tetrazoles can proceed through various mechanisms, leading to a diversity of intermediates and final products. researchgate.net A primary pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) to form highly reactive intermediates like nitrile imines. colab.ws
For 5-phenyltetrazole, flash vacuum pyrolysis results in the formation of benzonitrile and hydrazoic acid (HN₃), alongside other intermediates. colab.ws The general decomposition scheme can involve several reactive species, including:
Nitrile Imines : Formed via N₂ extrusion, these are highly reactive 1,3-dipoles.
Imidoyl Nitrenes : Can be involved in the decomposition pathway. colab.ws
Carbodiimides : May be formed as final products. colab.ws
The specific products from this compound would depend on the precise conditions. The likely primary fragmentation would involve the extrusion of N₂ from the tetrazole ring to yield a nitrile imine intermediate. This intermediate could then undergo further rearrangement or reaction. The presence of the ortho-nitro group on the phenyl ring might also lead to intramolecular cyclization reactions of the decomposition intermediates.
The photochemistry of tetrazole derivatives is a rich and complex field, characterized by the cleavage of the tetrazole ring upon UV irradiation. nih.govresearchgate.net Photolysis can lead to various photodegradation pathways and a diversity of products, strongly dependent on the substituents and the reaction medium. researchgate.netuc.pt
A common photochemical reaction for tetrazoles is the photoextrusion of molecular nitrogen (N₂). nih.gov For instance, photolysis of 2,5-disubstituted tetrazoles can generate a short-lived nitrile imine intermediate. researchgate.net This highly reactive species can then be trapped by various reagents or undergo further transformations. researchgate.net
The presence of labile hydrogen atoms, either on the ring or on substituents, can introduce additional complexity and open up alternative reaction channels. nih.govuc.pt In the case of this compound, the acidic proton on the tetrazole ring and the benzylic protons could potentially participate in photoinduced processes.
Furthermore, the nitroaromatic moiety is itself photoactive. The ortho-nitrobenzyl group is a well-known photoremovable protecting group, which can undergo intramolecular rearrangement upon irradiation. This adds another layer of potential reactivity, suggesting that photoexcitation could potentially initiate reactions involving both the tetrazole ring and the nitrobenzyl substituent, leading to complex product mixtures. The solvent can also play a crucial role in determining the outcome of the photoreaction. uc.pt
Fundamental Chemical Transformations
The chemical behavior of this compound is dictated by the distinct properties of its two primary functional components: the aromatic, nitrogen-rich tetrazole ring and the electron-deficient nitrophenyl group. These moieties confer a unique reactivity profile, allowing for a range of chemical transformations.
Alkylation and Acylation Reactions of the Tetrazole Ring
The tetrazole ring of this compound is an active site for electrophilic attack, particularly by alkylating and acylating agents. The reaction is complicated by the tautomeric nature of the 1H-tetrazole ring, which exists as an equilibrium between 1H and 2H forms. Consequently, electrophilic attack can occur at either the N1 or N2 positions, leading to a mixture of regioisomers.
Alkylation of 5-substituted-1H-tetrazoles is a common and extensively studied transformation used to synthesize 1,5- and 2,5-disubstituted tetrazoles. researchgate.net The reaction typically involves the deprotonation of the acidic N-H proton to form a tetrazolate anion, which then acts as a nucleophile. mdpi.com The subsequent attack on an alkylating agent, such as an alkyl halide, can yield both N1 and N2 alkylated products. researchgate.net
The regioselectivity of the alkylation is highly dependent on several factors, including the nature of the substituent at the C5 position, the steric hindrance of the electrophile, and the reaction conditions. mdpi.comrsc.org Generally, the formation of the 2,5-disubstituted isomer is favored, particularly under conditions that favor thermodynamic control. organic-chemistry.orgnih.gov Computational studies have shown that the 2,5-disubstituted product is often more stable than its 1,5-disubstituted counterpart. mdpi.com The presence of electron-withdrawing groups on the C5-substituent or bulky substituents tends to favor the formation of the N2 isomer. mdpi.com
| Factor | Influence on Regioselectivity (N1 vs. N2 Isomer Ratio) | Typical Outcome |
|---|---|---|
| Reaction Temperature | Higher temperatures generally favor the thermodynamically more stable product. | Favors N2-alkylation. mdpi.com |
| C5-Substituent Electronics | Electron-withdrawing groups at the C5 position influence the electron density distribution in the tetrazolate anion. | Favors N2-alkylation. mdpi.com |
| Steric Hindrance | Bulky substituents on either the tetrazole or the alkylating agent can hinder approach to one of the nitrogen atoms. | Bulky groups favor N2-alkylation due to less steric crowding around the N2 position. mdpi.com |
| Alkylating Agent | The mechanism of substitution (e.g., SN1 vs. SN2) of the alkylating agent can affect the outcome. rsc.org | Variable; SN1-type reactions may show different selectivity compared to SN2. rsc.org |
Acylation reactions on the tetrazole ring are also known. Similar to alkylation, acylation can occur at the ring nitrogens. The resulting N-acyltetrazoles can be stable compounds, but they can also serve as intermediates in further transformations. For instance, the degradative acylation of 5-substituted-1H-tetrazoles is a known method for synthesizing 1,3,4-oxadiazoles, proceeding through an N-acetyltetrazole intermediate that undergoes ring cleavage and rearrangement.
Nucleophilic and Electrophilic Reactivity of the Tetrazole and Nitrophenyl Moieties
Tetrazole Moiety: The tetrazole ring is electron-rich due to the presence of four nitrogen atoms. This confers significant nucleophilic character.
Nucleophilic Reactivity : The sp²-hybridized nitrogen atoms (specifically N3 and N4) possess lone pairs of electrons and are the primary centers of basicity and nucleophilicity. nih.gov The tetrazolate anion, formed upon deprotonation, is a potent nucleophile and is central to the alkylation and acylation reactions discussed previously. mdpi.com The nitrogen atoms can also act as ligands, coordinating to metal ions. nih.govresearchgate.net
Electrophilic Reactivity : The primary site of electrophilic character on the 1H-tetrazole ring is the acidic proton attached to the N1 nitrogen. The pKa of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, making this proton readily available for abstraction by a base. mdpi.com This acidic nature is a dominant feature of its electrophilic reactivity. nih.gov
Nitrophenyl Moiety: The reactivity of the phenyl ring is heavily influenced by the attached nitro group.
Nucleophilic Reactivity : The oxygen atoms of the nitro group possess lone electron pairs and can act as weak nucleophilic or basic sites. Theoretical studies have investigated the protonation of nitro-substituted heterocycles, indicating that while protonation can occur on the nitro group in some cases, it is less favorable than protonation on the tetrazole ring in nitro-tetrazole systems. researchgate.netrsc.org
Electrophilic Reactivity : The nitro group is a powerful electron-withdrawing and deactivating group. This effect significantly reduces the electron density of the aromatic ring, making it a very poor nucleophile. Consequently, the nitrophenyl moiety is strongly deactivated towards electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation. Conversely, this electron deficiency makes the carbon atoms of the aromatic ring electrophilic and susceptible to attack by strong nucleophiles. This can lead to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a suitable leaving group, although the parent compound lacks one. semanticscholar.org
| Moiety | Site | Reactivity Type | Description |
|---|---|---|---|
| Tetrazole Ring | N3 and N4 Atoms | Nucleophilic / Basic | Lone pairs on sp² nitrogens readily attack electrophiles or accept protons. nih.gov |
| N1-H Proton | Electrophilic / Acidic | The acidic proton is readily abstracted by bases. mdpi.com | |
| Nitrophenyl Moiety | Aromatic Ring Carbons | Electrophilic | Electron-deficient due to the -NO₂ group; susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.org |
| Nitro Group Oxygens | Nucleophilic / Basic | Lone pairs on oxygen atoms can act as weak nucleophiles or bases. researchgate.net |
Coordination Chemistry and Advanced Material Applications
Ligand Properties and Metal Complexation
The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a versatile building block in coordination chemistry. mdpi.com Its deprotonated form, tetrazolate, can coordinate with metal ions through up to four of its nitrogen atoms, enabling the formation of diverse and stable structures, including coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgunimi.it
The presence of multiple nitrogen atoms in the tetrazole ring allows for a variety of coordination modes, which are crucial in the construction of coordination compounds with one-, two-, or three-dimensional structures. arkat-usa.orgresearchgate.net The versatility of the tetrazolate anion as a ligand is comparable to that of carboxylates in terms of acidity and planarity. researchgate.net Deprotonated 5-substituted tetrazoles can coordinate to metal centers in several ways, acting as monodentate, bidentate, or bridging ligands. In its bridging capacity, it can link multiple metal centers to create extended networks. unimi.itresearchgate.net The specific coordination is often directed by the nature of the metal ion, the substituent at the C5 position, and the reaction conditions.
Table 1: Common Coordination Modes of 5-Substituted Tetrazolate Ligands
| Coordination Mode | Description | Bridging Capacity |
|---|---|---|
| Monodentate | The ligand binds to a single metal ion through one of the ring nitrogen atoms (typically N1, N2, or N4). | None |
| Chelating Bidentate | The ligand binds to a single metal ion through two adjacent nitrogen atoms (e.g., N1 and N2). This is less common. | None |
| Bridging (N1, N2) | The ligand bridges two metal centers using the N1 and N2 atoms. | Dinuclear |
| Bridging (N1, N4) | The ligand bridges two metal centers using the N1 and N4 atoms. | Dinuclear |
| Bridging (N2, N4) | The ligand bridges two metal centers using the N2 and N4 atoms. | Dinuclear |
This table summarizes common coordination patterns observed in tetrazole-metal complexes.
The design of tetrazole-based MOFs often targets applications in areas such as gas storage, catalysis, and energetic materials. researchgate.netat.ua For energetic MOFs (E-MOFs), tetrazole ligands are particularly advantageous because they introduce a high nitrogen content into the framework, which is a key characteristic for high-energy materials. mdpi.comacs.org The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the tetrazole ligand are reacted in a suitable solvent at elevated temperatures. unimi.it This process allows for the self-assembly of the components into a crystalline framework. Researchers can tune the properties of the MOF, such as pore size, density, and energetic performance, by carefully selecting the metal ion and modifying the substituents on the tetrazole ligand. researchgate.netrsc.org
The presence of a nitroaryl substituent, such as the (2-nitrophenyl)methyl group in the title compound, significantly influences the electronic and steric properties of the tetrazole ligand, thereby affecting its coordination behavior.
Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the phenyl ring reduces the electron density of the entire ligand, including the tetrazole ring. This decrease in electron density lowers the basicity of the nitrogen atoms, which can weaken the coordination bonds formed with metal ions compared to tetrazole ligands with electron-donating substituents. nih.govmdpi.com
Steric Effects: The position of the nitro group is also critical. In 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole, the nitro group is at the ortho position of the phenyl ring. This proximity to the methylene (B1212753) bridge connecting to the tetrazole ring can create steric hindrance. This bulkiness may restrict the possible coordination modes of the tetrazole ring, potentially favoring less sterically demanding coordination geometries or influencing the self-assembly process of MOFs. Crystal structure analyses of similar compounds, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, show a significant twist between the phenyl and tetrazole rings, which is a result of the steric influence of the substituent. nih.govresearchgate.net
Energetic Materials Research (Focus on Design Principles and Energy Storage)
Tetrazole-based compounds are a major focus in the field of energetic materials due to their unique chemical properties that allow for the storage and rapid release of large amounts of energy.
A primary principle in the design of advanced energetic materials is the maximization of nitrogen content. aip.org Compounds with a high percentage of nitrogen, such as tetrazoles, are known as high-nitrogen energetic materials. mdpi.comnih.gov The energy storage capability of these compounds stems from their high positive heats of formation (HOF). ias.ac.in This high HOF is a result of the numerous energy-rich N-N and C-N bonds within the molecule. mdpi.com Upon decomposition, these bonds break, and the constituent atoms rearrange to form highly stable products, predominantly nitrogen gas (N₂). The triple bond in dinitrogen is one of the strongest chemical bonds, and its formation releases a substantial amount of energy. aip.org Therefore, the high energy output of these materials is derived from the chemical potential stored in their nitrogen-rich structure, and their decomposition produces environmentally benign nitrogen gas. mdpi.com
The energetic properties of tetrazole-based compounds are intrinsically linked to their molecular structure. By modifying the structure, researchers can fine-tune properties such as detonation velocity, detonation pressure, thermal stability, and sensitivity to impact and friction. mdpi.comtandfonline.com
Energetic Substituents: The introduction of explosophoric groups, such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3), onto the tetrazole ring or its substituents is a common strategy to enhance energetic performance. researchgate.net Nitro groups, in particular, improve the oxygen balance of the compound, leading to more complete combustion and higher energy release. However, increasing the number of nitro groups can also increase the compound's sensitivity to external stimuli like impact and friction. mdpi.comtandfonline.com
Bridging Groups: In molecules where two or more tetrazole rings are linked, the nature of the bridging group (e.g., -NH-NH-, -N=N-) also plays a crucial role. Azo (-N=N-) bridges, for instance, can increase the heat of formation and detonation performance more than hydrazine (B178648) (-NH-NH-) bridges. tandfonline.com
Formation of Energetic Salts and MOFs: Reacting tetrazole derivatives with metals or nitrogen-rich bases to form energetic salts or MOFs is another effective strategy. mdpi.comacs.org The formation of a compact, high-density crystalline structure in a salt or MOF can significantly improve detonation properties. at.uaacs.org For example, some tetrazole-based E-MOFs exhibit excellent thermal stability (decomposition temperatures >300 °C) and insensitivity while maintaining high detonation velocities. acs.org
Table 2: Comparison of Calculated Energetic Properties for Selected Tetrazole-Based Compounds
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 5,5′-Bis(1H-tetrazolyl)amine (BTA) | 1.73 | +573.2 | 8.94 | 34.9 |
| [Na₃(L)₃(H₂O)₆]n (EMOF)¹ | 1.89 | N/A | 8.50 | 26.74 |
| [Pb(bta)·2H₂O]n (E-MOF)² | 3.12 | +509.7 | 8.19 | 31.9 |
| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 1.74 | +231.2 | 7.91 | 25.5 |
| Hexanitrohexaazaisowurtzitane (CL-20) (Reference) | 2.04 | +418.4 | 9.66 | 45.4 |
¹ L = a polytetrazole ligand acs.org ² H₂bta = N,N-Bis(1H-tetrazole-5-yl)-amine mdpi.com This table presents a comparative overview of the energetic properties of various tetrazole-based materials, highlighting the structure-property relationships. Data sourced from cited literature. mdpi.comacs.orgnih.gov
Conclusion and Future Research Directions
Summary of Current Understanding
The current scientific understanding of 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is primarily based on general principles of tetrazole chemistry rather than extensive empirical data on the compound itself. The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the [3+2] cycloaddition reaction of an organic nitrile with an azide (B81097) source, typically sodium azide. academie-sciences.frthieme-connect.com For the target compound, this would involve the reaction of 2-(2-nitrophenyl)acetonitrile with sodium azide, often in the presence of a catalyst and a solvent like dimethylformamide (DMF). academie-sciences.fr
The presence of the high-nitrogen tetrazole ring and the energetic nitro group suggests that the compound possesses energetic properties. Tetrazole derivatives are known for their high positive heats of formation and the production of nitrogen gas upon decomposition, making them of interest in the field of energetic materials. mdpi.comnih.gov
Unexplored Avenues in Synthesis and Derivatization
The synthesis of this compound presents several avenues for further exploration. While the standard cycloaddition reaction is the presumed route, optimization of this synthesis has not been reported. Research into alternative catalysts, such as various metal salts or heterogeneous catalysts, could lead to improved yields, reduced reaction times, and more environmentally benign procedures. academie-sciences.frthieme-connect.com The use of microwave-assisted synthesis, which has been effective for other tetrazoles, remains an unexplored option for this specific isomer. thieme-connect.com
Furthermore, the derivatization of this compound is a virtually untouched area. The tetrazole ring offers two nitrogen atoms (N1 and N2) for alkylation or arylation, leading to two distinct series of derivatives with potentially different properties. The nitro group on the phenyl ring is also a key functional handle for further chemical modification. For instance, reduction of the nitro group to an amine would yield 5-[(2-aminophenyl)methyl]-1H-1,2,3,4-tetrazole, a versatile precursor for the synthesis of:
Novel heterocyclic systems through condensation or cyclization reactions.
Coordination polymers and metal-organic frameworks (MOFs), as the resulting amino-tetrazole could act as a multidentate ligand. nih.govresearchgate.net
Diazonium salts, enabling a wide range of subsequent Sandmeyer-type reactions to introduce various substituents onto the phenyl ring.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling offers a powerful tool to predict the properties of this compound and its potential derivatives, guiding future synthetic efforts. Density Functional Theory (DFT) calculations could be employed to determine key energetic and structural parameters.
Table 1: Potential Computational Research Targets
| Property to Model | Computational Method | Potential Insights |
|---|---|---|
| Heat of Formation | Isodesmic Reactions, Atomization Energy | Prediction of energetic performance. |
| Detonation Velocity & Pressure | Kamlet-Jacobs Equations | Assessment as a potential energetic material. nih.gov |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Understanding of bond lengths, angles, and ring planarity. nih.gov |
| Electronic Properties | HOMO-LUMO Analysis | Insights into reactivity and potential for charge transfer. |
| Vibrational Frequencies | IR/Raman Spectra Simulation | Aid in experimental characterization. |
Such predictive studies could efficiently screen a virtual library of derivatives, for example, by modifying the substituents on the phenyl ring or by alkylating the tetrazole ring, to identify candidates with desirable properties, such as high detonation performance, specific thermal stability, or unique electronic characteristics, before undertaking laborious synthetic work.
Potential for Novel Material Development (Non-biological)
The chemical structure of this compound suggests its potential for the development of novel non-biological materials.
Energetic Materials: The high nitrogen content and the presence of the nitro group are hallmarks of energetic compounds. mdpi.com Detailed investigation into its thermal stability, sensitivity to impact and friction, and detonation properties is warranted. Computational studies on related compounds like 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole have shown that such molecules can be competitive energetic compounds. nih.gov
Coordination Polymers and MOFs: As mentioned, reduction of the nitro group to an amine would create a versatile ligand. The combination of the tetrazole ring and the amino group would allow it to coordinate with metal ions in various modes, potentially forming novel 1D, 2D, or 3D coordination polymers. nih.govresearchgate.net These materials could have applications in gas storage, catalysis, or as sensors, depending on the chosen metal center and resulting framework topology.
Photoreactive Materials: The ortho-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, this group can undergo intramolecular rearrangement to release a protected functional group. While typically used in organic synthesis and biology, this photoreactivity could be harnessed in material science. For example, polymers incorporating this moiety could be designed to be photo-degradable or used to create photo-patternable surfaces.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole?
The compound is typically synthesized via [2+3] cycloaddition reactions between nitriles and sodium azide under acidic conditions. Nano-TiCl·SiO has been reported as an efficient catalyst for similar tetrazole syntheses, offering high yields (85–92%) under reflux in ethanol/water . Critical parameters include reaction temperature (70–80°C), stoichiometric control of NaN, and pH adjustment to stabilize the tetrazole ring. Post-synthesis purification often involves recrystallization from ethanol or column chromatography using silica gel .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Structural characterization requires H and C NMR to confirm the tetrazole ring (δ ~8.5–9.0 ppm for NH protons) and the 2-nitrophenyl group (aromatic protons at δ 7.5–8.3 ppm). IR spectroscopy identifies the tetrazole C=N stretch (~1600 cm) and nitro group vibrations (~1520 cm). Single-crystal X-ray diffraction (as in ) provides definitive bond-length data and crystallographic parameters (e.g., mean C–C bond length: 0.003 Å, R factor: 0.058) .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility in polar solvents. For impurities like unreacted nitriles or azides, silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) is recommended. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the tetrazole ring in this compound?
The Huisgen 1,3-dipolar cycloaddition mechanism is predominant, where the nitrile undergoes protonation to form a nitrilium ion, followed by azide attack to generate the tetrazole ring. Computational studies (DFT) suggest that electron-withdrawing groups like nitro enhance reaction kinetics by stabilizing transition states .
Q. How can researchers evaluate the biological activity of this compound in receptor-binding assays?
In vitro assays for angiotensin II receptor antagonism (similar to ME3221 in Kawano et al., 1998) can be conducted using rat aortic smooth muscle cells. IC values are determined via competitive binding experiments with I-labeled angiotensin II, followed by Scatchard analysis . For antimicrobial activity, broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) is recommended .
Q. What computational tools predict the compound’s tautomeric stability and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the equilibrium between 1H- and 2H-tautomers. The 1H-tautomer is typically more stable due to intramolecular hydrogen bonding with the nitro group. Molecular docking (AutoDock Vina) can predict binding affinities to targets like hMGL or BLT2 receptors .
Q. How does substituent position (e.g., 2-nitro vs. 4-nitro) influence physicochemical properties?
The 2-nitro group induces steric hindrance, reducing solubility in nonpolar solvents compared to 4-nitro derivatives. UV-Vis spectra show a bathochromic shift (~10 nm) due to extended conjugation. Differential scanning calorimetry (DSC) reveals higher thermal stability (decomposition >220°C) for the 2-nitro derivative .
Q. What analytical challenges arise in detecting impurities or degradation products?
Common impurities include uncyclized intermediates (e.g., nitrile-azide adducts) and nitro-reduction byproducts (e.g., amine derivatives). LC-MS (ESI+) in positive ion mode (m/z 260 [M+H]) coupled with tandem MS/MS fragmentation distinguishes these species .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Substituting the nitro group with electron-deficient moieties (e.g., trifluoromethyl) improves receptor affinity, as seen in angiotensin II antagonists. Thioether derivatives (e.g., 5-[(2-nitrophenyl)methyl]thio-tetrazole) exhibit enhanced lipophilicity, correlating with improved membrane permeability in cellular assays .
Q. What protocols ensure safe handling and storage of this compound?
Store in amber vials at 2–8°C under inert atmosphere (N) to prevent nitro group reduction. Thermal stability assessments via TGA (10°C/min, N flow) confirm no exothermic decomposition below 150°C. Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis due to potential azide toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
